Proxodolol

Descripción general

Descripción

Proxodolol es un fármaco de molécula pequeña que funciona como un antagonista no selectivo del receptor beta-adrenérgico con propiedades adicionales de bloqueo del receptor alfa-adrenérgico . Se utiliza principalmente para el tratamiento de enfermedades cardiovasculares como la hipertensión y la angina de pecho, así como enfermedades oculares como el glaucoma . La fórmula molecular de this compound es C17H26ClN3O4 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Proxodolol se puede sintetizar a través de un proceso de varios pasos . La síntesis comienza con la monoalquilación de pirocatecol utilizando ácido cloroacético para producir ácido 2-hidroxifenoxiacético. Este intermedio se cicla luego mediante calentamiento para formar 1,4-benzodioxan-2-ona. El siguiente paso implica la condensación de 1,4-benzodioxan-2-ona con acetamidoxima, produciendo 2-metil-5-(2-hidroxifenoximetil)-1,2,4-oxadiazol. Este compuesto se alquila posteriormente con epiclorhidrina para producir el éter di correspondiente, que reacciona suavemente con tert-butilamina. Finalmente, la amina se convierte en su forma de clorhidrato mediante reacción con ácido clorhídrico .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores de alta eficiencia y sistemas de purificación para garantizar la calidad y el rendimiento constantes del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Proxodolol experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar en condiciones específicas para formar óxidos correspondientes.

Reducción: Se puede reducir para formar diferentes derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo aromático y la porción de oxadiazol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se pueden emplear varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Hypertension Management

Proxodolol has been evaluated for its efficacy in managing arterial hypertension. Clinical studies indicate that it effectively lowers blood pressure and reduces total peripheral vascular resistance.

- Clinical Findings : A study involving 38 patients with mild to moderate hypertension demonstrated that a daily dose of 120 mg of this compound corrected blood pressure in 79% of participants . The drug's efficacy was comparable to that of other antihypertensive agents like trandate and albetol.

| Study | Population | Dosage | Efficacy Rate |

|---|---|---|---|

| Sizova et al. (2006) | 38 patients | 120 mg/day | 79% |

Congestive Heart Failure (CHF)

This compound has also been investigated for its effects on patients with CHF. Its mechanism involves improving myocardial contractility and reducing symptoms associated with heart failure.

- Clinical Findings : In a study of 30 patients with ischemic heart disease and CHF, this compound treatment led to a 14% increase in left ventricular ejection fraction (LVEF), indicating improved cardiac function . Side effects were noted in approximately 26.7% of cases.

| Study | Population | LVEF Improvement | Side Effects |

|---|---|---|---|

| Sizova et al. (2006) | 30 patients | +14% | 26.7% |

Intraocular Pressure Reduction

This compound has been studied for its potential application in ophthalmology, particularly for lowering intraocular pressure in conditions like primary open-angle glaucoma.

- Clinical Findings : A study involving 105 patients showed that this compound effectively reduced intraocular pressure, especially when combined with other agents like pilocarpine . The hypotensive effect was attributed to decreased aqueous humor production and improved outflow.

| Study | Population | Combination Therapy | Efficacy |

|---|---|---|---|

| Unknown (1995) | 105 patients | Pilocarpine | Effective |

Antianginal Effects

This compound's antianginal properties have been explored in patients with coronary heart disease experiencing stable exercise-induced angina pectoris.

- Clinical Findings : In a clinical trial, this compound demonstrated significant reductions in heart rate and systolic blood pressure during exercise tests, indicating its potential as an effective antianginal agent .

| Study | Population | Dosage | Heart Rate Reduction |

|---|---|---|---|

| Unknown (1995) | Varies | 40-80 mg | 6-18 beats/min |

Mecanismo De Acción

Proxodolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos y alfa-adrenérgicos . Esta acción antagonista dual conduce a vasodilatación, reducción de la frecuencia cardíaca y disminución de la presión arterial. Los objetivos moleculares incluyen los receptores adrenérgicos beta-1, beta-2 y alfa-1. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la producción de monofosfato cíclico de adenosina (AMPc) y la modulación del metabolismo del óxido nítrico .

Compuestos similares:

Propranolol: Un antagonista no selectivo del receptor beta-adrenérgico utilizado para la hipertensión y la angina.

Unicidad de this compound: this compound es único debido a sus propiedades combinadas de antagonismo del receptor beta-adrenérgico y alfa-adrenérgico, que proporcionan un efecto terapéutico más amplio en comparación con los compuestos que solo se dirigen a los receptores beta-adrenérgicos . Esta acción dual hace que this compound sea particularmente eficaz en el tratamiento de afecciones como la hipertensión y el glaucoma, donde la modulación de los receptores beta y alfa es beneficiosa .

Comparación Con Compuestos Similares

Propranolol: A nonselective beta-adrenergic receptor antagonist used for hypertension and angina.

Timolol: Another nonselective beta-adrenergic receptor antagonist used for glaucoma and hypertension.

Uniqueness of this compound: this compound is unique due to its combined beta-adrenergic and alpha-adrenergic receptor antagonistic properties, which provide a broader therapeutic effect compared to compounds that only target beta-adrenergic receptors . This dual action makes this compound particularly effective in treating conditions like hypertension and glaucoma, where both beta and alpha receptor modulation is beneficial .

Actividad Biológica

Proxodolol is a non-selective beta-adrenergic antagonist with alpha-1 blocking properties, primarily used in the treatment of hypertension and congestive heart failure (CHF). This article explores the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

This compound operates by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility. Its alpha-1 blocking activity contributes to vasodilation, enhancing blood flow and reducing blood pressure. This dual action is particularly beneficial in managing conditions such as hypertension and CHF.

Pharmacological Effects

- Blood Pressure Reduction : this compound has demonstrated significant efficacy in lowering blood pressure. In a clinical trial involving 60 patients with essential hypertension, this compound (120 mg) was found to be as effective as carvedilol (25 mg) in reducing blood pressure levels over an 89-day period .

- Improvement in Heart Function : In patients with CHF, this compound treatment resulted in a 14% increase in left ventricular ejection fraction (LVEF), indicating improved myocardial contractile function . This effect is attributed to its influence on nitric oxide metabolism, which plays a crucial role in cardiovascular health .

- Intraocular Pressure Reduction : this compound has been studied for its ophthalmic applications, particularly in reducing intraocular pressure. A study comparing this compound with timolol showed that this compound effectively decreased the rate of aqueous humor inflow, contributing to lower intraocular pressure .

Efficacy in Hypertension

A randomized controlled trial evaluated the effectiveness of this compound against carvedilol in patients diagnosed with essential hypertension. The results indicated comparable efficacy between the two medications, supporting the use of this compound as a viable alternative for hypertension management .

Impact on Chronic Heart Failure

In a separate study involving patients with ischemic heart disease and chronic heart failure, this compound was associated with significant clinical improvements. Patients exhibited reduced symptoms of CHF and enhanced cardiac function after treatment with this compound for 28 days .

Safety Profile

The safety profile of this compound has been assessed in various studies. Side effects were noted in approximately 26.7% of patients, leading to discontinuation in 6.7% of cases . Common adverse effects include fatigue, dizziness, and bradycardia, which are typical for beta-blockers.

Comparative Efficacy Table

| Drug | Indication | Dosage | Efficacy | Side Effects |

|---|---|---|---|---|

| This compound | Hypertension | 120 mg | Comparable to carvedilol | Fatigue, dizziness |

| Carvedilol | Hypertension | 25 mg | Effective | Fatigue, hypotension |

| Timolol | Intraocular pressure | Varies | Effective at reducing IOP | Eye discomfort |

Propiedades

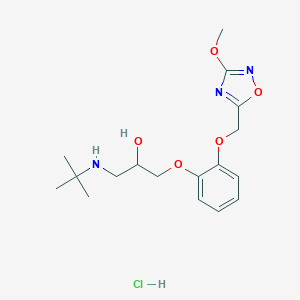

IUPAC Name |

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEOUWNTUSFDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935921 | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158446-41-4 | |

| Record name | Proxodolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLEPRODOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.